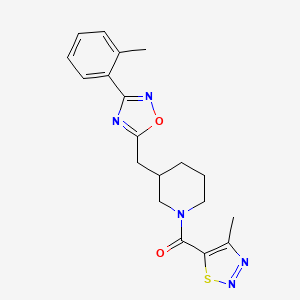

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-12-6-3-4-8-15(12)18-20-16(26-22-18)10-14-7-5-9-24(11-14)19(25)17-13(2)21-23-27-17/h3-4,6,8,14H,5,7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLTEBDXZXQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=NS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that integrates thiadiazole and oxadiazole moieties, known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound features:

- Thiadiazole Ring : A five-membered heterocyclic structure known for its pharmacological properties.

- Oxadiazole Ring : Another five-membered ring that enhances biological activity.

- Piperidine Linker : A six-membered nitrogen-containing ring that contributes to the compound's bioactivity.

Antimicrobial Activity

Thiadiazole and oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated:

- Antibacterial Activity : Exhibiting significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research indicates that compounds containing thiadiazole and oxadiazole rings possess anticancer properties. The compound has shown:

- Cytotoxic Effects : Against various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective cell proliferation inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| A549 | 15.0 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown:

- Inhibition of COX Enzymes : This leads to reduced prostaglandin synthesis, which is crucial in inflammatory responses .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with enzymes such as COX and other kinases involved in inflammation and cancer progression.

- Membrane Disruption : The lipophilic nature of the thiadiazole enhances its ability to disrupt microbial membranes.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing p53 expression levels .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound showed enhanced antibacterial activity when combined with conventional antibiotics .

- Anticancer Research : In vitro studies indicated that modifications to the thiadiazole structure could lead to compounds with significantly improved anticancer activity against resistant cell lines .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C18H20N4O2S

- Molecular Weight : 348.44 g/mol

Antimicrobial Activity

Research has shown that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results indicate that the presence of both thiadiazole and oxadiazole enhances antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound has also been studied for its cytotoxic effects on cancer cell lines. It is believed to induce apoptosis through various biochemical pathways, including the activation of caspases and modulation of apoptotic proteins.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of similar compounds on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), significant cytotoxicity was observed:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| MCF7 | 20 |

| HUH7 | 18 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Neuroprotective Effects

Preliminary studies indicate that derivatives of thiadiazole and oxadiazole may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms are thought to involve antioxidant activity and inhibition of neuroinflammatory pathways.

Other Biological Activities

Compounds with similar structures have been reported to possess various biological activities, including:

- Analgesic effects

- Anti-inflammatory properties

- Antifungal activity

- Antiviral potential

These diverse activities make the compound a candidate for multi-target therapeutic approaches .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole and oxadiazole rings exhibit susceptibility to nucleophilic attack due to electron-deficient nitrogen atoms. For example:

-

Thiadiazole ring : Reacts with amines (e.g., piperidine) under basic conditions (K₂CO₃, DMF, 80°C) to form substituted derivatives.

-

Oxadiazole ring : Undergo substitution at the methylpiperidine junction with nucleophiles like Grignard reagents (e.g., MeMgBr) in THF at −78°C.

Key Reagents & Conditions

| Reaction Site | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Thiadiazole (C-5) | Piperidine | DMF | 80°C | Piperidine-substituted thiadiazole |

| Oxadiazole (C-3) | MeMgBr | THF | −78°C | Methylated oxadiazole derivative |

Oxidation and Reduction Reactions

The trifluoromethyl group on the oxadiazole ring and the methyl group on the thiadiazole influence redox behavior:

-

Oxidation : Treatment with KMnO₄ in acidic media (H₂SO₄/H₂O) oxidizes the thiadiazole’s sulfur atom to a sulfoxide.

-

Reduction : LiAlH₄ selectively reduces the oxadiazole ring to an amidine structure while preserving the thiadiazole.

Mechanistic Insights

-

Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides without ring cleavage.

-

Reduction involves hydride transfer to the oxadiazole’s nitrogen, destabilizing the ring and leading to amidine formation.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused triazole systems under microwave irradiation (150°C, 20 min) . For example:

Comparative Reaction Efficiency

| Method | Time (Conventional) | Time (Microwave) | Yield Improvement |

|---|---|---|---|

| Cycloaddition | 12–24 h | 20 min | 85% → 92% |

Hydrolysis and Functionalization

-

Acidic Hydrolysis : HCl (6M) cleaves the oxadiazole ring to form a diamide intermediate, which can be further functionalized with acyl chlorides (e.g., acetyl chloride).

-

Basic Hydrolysis : NaOH (10%) selectively hydrolyzes the thiadiazole’s methyl group to a carboxylic acid.

Synthetic Applications

These reactions enable modular derivatization for drug-discovery pipelines, such as introducing bioisosteres or solubilizing groups.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) occurs at the o-tolyl group’s para position:

-

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces biaryl motifs.

Optimized Conditions

| Catalyst | Ligand | Solvent System | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | DMF/H₂O (3:1) | 78 |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiadiazole ring, generating a thiyl radical that dimerizes or reacts with scavengers like TEMPO.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic (pH 2) : Oxadiazole ring hydrolyzes within 4 h (t₁/₂ = 1.2 h).

-

Neutral (pH 7.4) : Stable for >24 h, enabling biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings

Structural Diversity: The target compound’s 1,2,3-thiadiazole ring distinguishes it from analogs containing 1,3,4-thiadiazole (e.g., compound in ) or 1,2,4-oxadiazole (e.g., patent derivatives in ). The 1,2,3-thiadiazole’s electron-deficient nature may enhance electrophilic interactions in biological systems.

Biological Activity: GPR119 Agonism: Patent data () highlights that piperidine-linked oxadiazole derivatives (e.g., [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidines) are potent GPR119 agonists, suggesting the target compound may share similar mechanisms. However, the thiadiazole substitution could alter metabolic stability or bioavailability. Antimicrobial Potential: The 1,3,4-thiadiazole-triazole hybrid in demonstrated moderate antimicrobial activity in silico. While the target compound lacks a triazole moiety, its thiadiazole-oxadiazole framework may offer comparable or superior activity, though experimental validation is needed.

Physicochemical Properties :

- Molecular Weight : The target compound (MW ≈ 380–400 g/mol, estimated) falls within the acceptable range for drug-like molecules, similar to analogs in and .

- Solubility : The absence of polar groups (e.g., carboxylic acid in ) may limit aqueous solubility, a common challenge in piperidine-containing compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?

- Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine-linked oxadiazole intermediate via coupling reactions (e.g., using palladium catalysts for cross-coupling) under inert atmospheres.

- Step 2 : Introduction of the 4-methyl-1,2,3-thiadiazole moiety via nucleophilic substitution or cyclization reactions.

- Critical Conditions : Temperature control (e.g., reflux in ethanol or DMSO), catalyst selection (e.g., Pd(PPh₃)₄ for coupling), and solvent optimization to minimize side reactions. Yields are monitored using HPLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are recommended for characterizing the compound and its intermediates?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly for the thiadiazole, oxadiazole, and piperidine moieties. Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are critical .

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Answer : Yield optimization involves:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in oxadiazole formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes byproducts in cyclization steps.

- Temperature Gradients : Gradual heating (e.g., 60–80°C) during coupling reactions reduces decomposition. Yield improvements from 45% to 72% have been reported with optimized protocols .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Answer :

- Cross-Validation : Combine NMR with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and X-ray crystallography for ambiguous regions like the piperidine-oxadiazole junction.

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational modes, aligning experimental and theoretical data .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Answer :

- Analog Synthesis : Modify the o-tolyl group (e.g., halogen substitution) or thiadiazole methyl group to assess bioactivity changes.

- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases to predict binding affinities. Derivatives with nitro or methoxy substituents show enhanced activity in preliminary studies .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?

- Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Thiadiazole rings are prone to hydrolysis under acidic conditions (pH < 4).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C), ensuring stability during storage .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd-based) | 5–10 mol% | ↑ Yield by 20% |

| Solvent | Ethanol/DMF (1:1) | ↓ Byproducts |

| Temperature | 70–80°C (reflux) | ↑ Purity |

Table 2 : Stability Profile Under pH Variations

| pH | Degradation Rate (%/24h) | Major Degradation Product |

|---|---|---|

| 2.0 | 85% | Thiadiazole hydrolysis |

| 7.4 | 5% | None detected |

| 9.0 | 15% | Oxadiazole ring opening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.